molecular formula C13H9Cl3N2 B12694005 (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene CAS No. 24219-79-2

(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene

Cat. No.: B12694005
CAS No.: 24219-79-2
M. Wt: 299.6 g/mol
InChI Key: MCYPQUKGNRUZCZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene is an organic compound with the molecular formula C13H9Cl3N2 It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene typically involves the diazotization of 3-chloro-4-methylaniline followed by coupling with 3,4-dichloroaniline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired diazene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the diazene group to amine groups.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene exerts its effects involves interactions with various molecular targets. The diazene group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with similar chlorine substitutions on the phenyl ring.

    3,3’-Dichloro-4,4’-diamino diphenylmethane: Used in the synthesis of polymers and resins.

Properties

CAS No.

24219-79-2

Molecular Formula

C13H9Cl3N2

Molecular Weight

299.6 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)diazene

InChI

InChI=1S/C13H9Cl3N2/c1-8-2-3-9(6-12(8)15)17-18-10-4-5-11(14)13(16)7-10/h2-7H,1H3

InChI Key

MCYPQUKGNRUZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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